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Compound of Interest

Compound Name:
1-Chloro-5-iodo-6-

methylisoquinoline

Cat. No.: B8721707

Get Quote

Executive Summary & Structural Analysis
1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) represents a high-value "linchpin"

intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal

electrophilicity: it possesses two distinct halogen handles (C1-Chloro and C5-Iodo) with

significantly different reactivity profiles, allowing for sequential, regioselective functionalization.

This scaffold is primarily utilized in the synthesis of Hsp90 inhibitors and kinase inhibitors

(targeting c-Met and ALK pathways), where the isoquinoline core mimics the purine ring of ATP,

allowing the molecule to dock into the ATP-binding pocket of the target protein.
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Property Value Note

CAS Number 943605-99-0

Molecular Formula C₁₀H₇ClIN

Molecular Weight 303.53 g/mol

Appearance Pale yellow to off-white solid
Typical of halogenated

isoquinolines

Predicted LogP ~3.8
High lipophilicity due to

iodine/methyl

H-Bond Donors/Acceptors 0 / 1 Pyridine-like nitrogen

The Reactivity Triad
C1-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to

the electron-withdrawing nature of the adjacent imine nitrogen. It reacts readily with amines,

alkoxides, and thiols.

C5-Position (Iodine): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more reactive toward

oxidative addition than the C-Cl bond, allowing chemoselective derivatization without

disturbing the C1-Cl handle.

C6-Position (Methyl): Provides steric bulk to direct regioselectivity during synthesis and acts

as a hydrophobic anchor in protein binding pockets.

Synthetic Pathways & Retrosynthesis
The synthesis of CAS 943605-99-0 is non-trivial due to the specific substitution pattern. The

most robust route, supported by patent literature surrounding Hsp90 inhibitors, utilizes a Nitro-

to-Iodo conversion strategy via a Sandmeyer reaction.

Retrosynthetic Logic
Target: 1-Chloro-5-iodo-6-methylisoquinoline.[1]
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Precursor: 1-Chloro-6-methyl-5-isoquinolinamine.

Key Intermediate: 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[2]

Starting Material: 6-Methylisoquinoline.
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Caption: Step-wise synthetic workflow from 6-methylisoquinoline to the target di-halo scaffold.

Detailed Experimental Protocols
Note: These protocols are adapted from high-reliability procedures for analogous isoquinoline

systems found in medicinal chemistry patent literature.

Stage 1: Synthesis of 1-Chloro-6-methyl-5-
nitroisoquinoline
Rationale: Direct chlorination of isoquinoline at C1 requires N-oxide activation. The nitro group

is installed first to leverage the directing effect of the 6-methyl group (ortho-substitution).

Nitration: Dissolve 6-methylisoquinoline (1.0 eq) in conc. H₂SO₄ at 0°C. Add KNO₃ (1.1 eq)

portion-wise. Stir at RT for 2h. Pour onto ice, basify with NH₄OH, and filter the yellow

precipitate (5-nitro-6-methylisoquinoline).

N-Oxidation: Dissolve the nitro compound in DCM. Add mCPBA (1.2 eq) and stir overnight.

Wash with NaHCO₃, dry, and concentrate to yield the N-oxide.

Chlorination: Suspend the N-oxide in POCl₃ (5.0 eq). Heat to reflux (105°C) for 3 hours.

Mechanism:[3][4][5][6][7] The oxygen attacks the phosphorus, creating a good leaving

group. Chloride attacks C1, restoring aromaticity and eliminating the oxygen species.
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Workup: Evaporate excess POCl₃. Pour residue onto ice/water (Exothermic!). Neutralize

with NaHCO₃. Extract with EtOAc. Purify via silica chromatography (Hex/EtOAc).

Product:1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[2]

Stage 2: Reduction to Amine
Rationale: The nitro group must be converted to an amine to access the iodine via diazonium

chemistry.

Dissolve the nitro-chloro intermediate in Ethanol/Water (4:1).

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

Reflux for 2 hours. Monitor by TLC (amine is more polar/fluorescent).

Filter through Celite to remove iron sludge. Concentrate filtrate.

Partition between water and EtOAc. Dry organic layer (Na₂SO₄) and concentrate.

Stage 3: The Sandmeyer Reaction (Target Synthesis)
Rationale: Direct iodination of the ring is difficult to control regiochemically. The Sandmeyer

reaction guarantees the iodine is placed exactly at the C5 position.

Diazotization: Suspend the amine (1.0 eq) in 6M HCl at -5°C to 0°C. Add aqueous NaNO₂

(1.2 eq) dropwise. Stir for 30 min to form the diazonium salt.

Critical Control Point: Keep temperature below 5°C to prevent hydrolysis to the phenol.

Iodination: Add a solution of Potassium Iodide (KI, 2.0 eq) in water dropwise to the cold

diazonium mixture.

Allow the mixture to warm to RT, then heat to 60°C for 1 hour to ensure N₂ evolution is

complete.

Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (purple

color disappears). Extract with DCM.
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Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Yield: Typically 40-60% over two steps.

Medicinal Chemistry Applications
This molecule is a "privileged structure" for designing ATP-competitive inhibitors.

Chemoselectivity Strategy
The power of CAS 943605-99-0 lies in the ability to perform sequential functionalization:

Step A (C5 Functionalization): Palladium-catalyzed coupling (e.g., Suzuki) at the C5-Iodo

position.

Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

Outcome: The C1-Chlorine remains intact because the C-I bond undergoes oxidative

addition much faster than C-Cl.

Step B (C1 Functionalization): SNAr displacement of the C1-Chlorine.

Reagents: Primary/Secondary amine, DIPEA, DMSO, 100°C.

Outcome: Introduction of the solubilizing group (e.g., morpholine, piperazine) often

required for pharmacokinetic properties.

Graphviz Reactivity Map
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Caption: Sequential functionalization strategy leveraging the reactivity difference between C1-

Cl and C5-I.

Handling & Safety (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.[3] Potential skin sensitizer.[3]

Storage: Light sensitive (due to C-I bond). Store at 2-8°C under inert atmosphere

(Argon/Nitrogen).

Incompatibility: Strong oxidizing agents. Avoid contact with metals (Mg, Li) which may cause

halogen-metal exchange unexpectedly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8721707/docs#the-orthogonal-scaffold-technical-
guide-to-1-chloro-5-iodo-6-methylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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